
(Acetoxymethyl)triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetoxymethyl)triethylsilane is an organosilicon compound characterized by the presence of an acetoxymethyl group attached to a triethylsilane moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetoxymethyl)triethylsilane typically involves the reaction of (chloromethyl)triethylsilane with potassium acetate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
(Chloromethyl)triethylsilane+Potassium Acetate→this compound+Potassium Chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Acetoxymethyl)triethylsilane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxymethyl group can be substituted with other nucleophiles.
Hydrosilylation: The triethylsilane moiety can participate in hydrosilylation reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often employed.
Major Products Formed
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used.
Hydrosilylation: The major products are silyl ethers or silanes.
Applications De Recherche Scientifique
(Acetoxymethyl)triethylsilane finds applications in various fields of scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Acetoxymethyl)triethylsilane involves the reactivity of the acetoxymethyl group and the triethylsilane moiety. The acetoxymethyl group can undergo nucleophilic substitution, while the triethylsilane moiety can participate in hydrosilylation reactions. The molecular targets and pathways depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler compound with similar reactivity in hydrosilylation reactions.
(Chloromethyl)triethylsilane: A precursor in the synthesis of (Acetoxymethyl)triethylsilane.
Trimethylsilyl Compounds: Compounds with similar silicon-based reactivity but different alkyl groups.
Uniqueness
This compound is unique due to the presence of the acetoxymethyl group, which provides additional reactivity and versatility in organic synthesis compared to simpler silanes.
Propriétés
IUPAC Name |
triethylsilylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-5-12(6-2,7-3)8-11-9(4)10/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRLKUEEUUOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
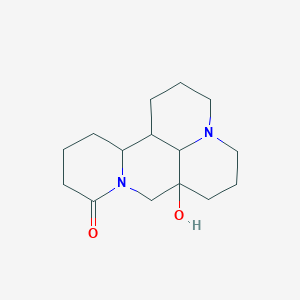
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
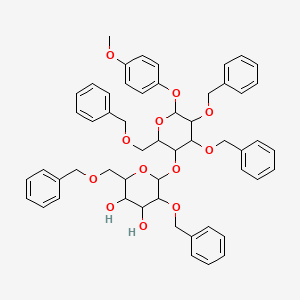

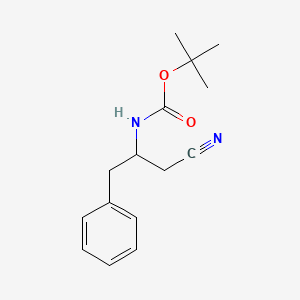

![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
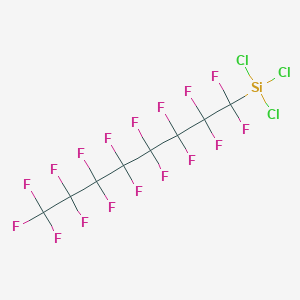
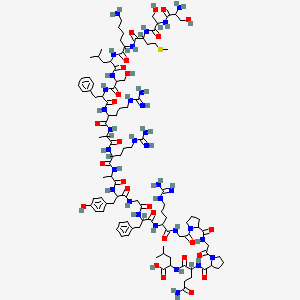
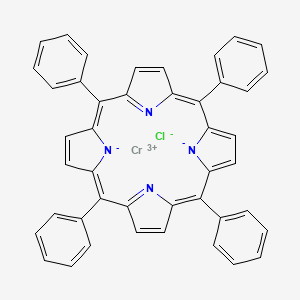

![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)
